1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a benzothiazole ring fused with a piperidine ring and a propenone group
Preparation Methods
The synthesis of 1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps. One common method includes the diazotization of 4,5,6,7-tetrahydro-1,3-benzothiazole amine followed by coupling with a suitable propenone derivative under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming larger molecular structures.
Scientific Research Applications
1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of advanced materials with specific properties, such as optical or electronic applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and piperidine-containing molecules. What sets 1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one apart is its unique combination of structural features, which may confer distinct biological and chemical properties. Examples of similar compounds include:
Properties
IUPAC Name |
1-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-2-14(18)17-9-5-6-11(10-17)15-16-12-7-3-4-8-13(12)19-15/h2,11H,1,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBLWHKHEKWLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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